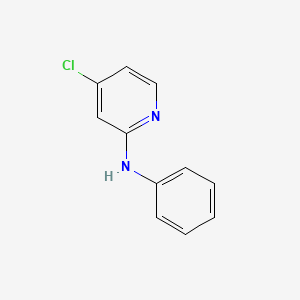

N-Phenyl-4-chloropyridine-2-amine

Description

Contextualization of N-Phenyl-4-chloropyridine-2-amine within Pyridine (B92270) Chemistry

This compound is a specific derivative within the broader family of N-aryl-2-aminopyridines. Its structure features a pyridine core, a six-membered aromatic ring containing one nitrogen atom. The "-amine" suffix indicates the presence of a nitrogen-containing group, which in this case is attached to the second carbon atom of the pyridine ring. The "N-phenyl" designation reveals that a phenyl group is bonded to this amino nitrogen. Furthermore, a chlorine atom is substituted at the fourth position of the pyridine ring.

The chemistry of pyridine and its derivatives is vast and diverse. nih.gov Pyridine's basic nature allows it to form stable salts and act as a ligand in organometallic chemistry. nih.gov The electron-withdrawing effect of the ring nitrogen makes the pyridine ring generally more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, compared to electrophilic substitution, which typically occurs at the 3-position under harsh conditions. nih.gov The presence of both a chloro and a phenylamino (B1219803) group on the pyridine ring of this compound influences its reactivity and potential applications.

Significance of N-Arylaminopyridine Scaffolds in Modern Organic Synthesis

N-Arylaminopyridine scaffolds are highly valued in modern organic synthesis due to their versatile reactivity and their prevalence in biologically active molecules. rsc.orgresearchgate.netrsc.org These scaffolds serve as crucial building blocks for the construction of more complex heterocyclic systems. The nitrogen atom of the pyridine ring can act as a directing group in transition metal-catalyzed reactions, facilitating the functionalization of C-H bonds to create new carbon-carbon and carbon-heteroatom bonds. rsc.org This has led to the development of efficient synthetic routes to a variety of important compounds. rsc.org

The inherent biological activity of many N-arylaminopyridine derivatives further underscores their significance. researchgate.netnih.gov They are found in a number of pharmaceuticals and have been investigated for a wide range of therapeutic applications. The ability to easily modify the aryl and pyridine rings allows for the fine-tuning of their biological and physical properties.

Overview of Current Research Trajectories in Halogenated Pyridine Derivatives

Halogenated pyridine derivatives, such as this compound, are key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govacs.org Current research is focused on developing new and more efficient methods for the selective halogenation of pyridines. nih.govacs.org Traditional methods often require harsh conditions and can lead to a mixture of products. nih.gov

Modern approaches aim for greater regioselectivity and functional group tolerance. One area of active investigation involves the use of designed phosphine (B1218219) reagents to install a halogen at a specific position on the pyridine ring. nih.govacs.org Another research direction explores the use of transition metal catalysis to achieve selective halogenation. rsc.org Furthermore, the development of late-stage halogenation methods is of particular interest as it allows for the introduction of a halogen atom into a complex molecule at a late step in the synthesis, providing a powerful tool for drug discovery and development. nih.govacs.org

Below is a table summarizing the key properties of this compound and related compounds.

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

4-chloro-N-phenylpyridin-2-amine |

InChI |

InChI=1S/C11H9ClN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14) |

InChI Key |

VGSCRDGQNWWIRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Coordination Chemistry of N Phenyl 4 Chloropyridine 2 Amine and Its Analogs

Ligand Design and Binding Modes

The versatility of N-aryl-2-aminopyridine ligands stems from their adaptable binding modes and the ability to fine-tune their steric and electronic properties through substitution.

Analysis of Monodentate vs. Bidentate Coordination through Pyridyl and Amine Nitrogen Atoms

N-aryl-2-aminopyridine ligands, such as N-Phenyl-4-chloropyridine-2-amine, can coordinate to metal centers in several ways. The most common mode is bidentate chelation, where both the pyridyl nitrogen and the exocyclic amine nitrogen bind to the metal center, forming a stable five-membered ring. pvpcollegepatoda.org This chelating behavior is crucial for many of their catalytic applications. rsc.org

However, monodentate coordination is also observed, primarily through the more basic pyridyl nitrogen atom. pvpcollegepatoda.orgmdpi.com Coordination solely through the less common exocyclic amino nitrogen has also been reported. pvpcollegepatoda.org In some instances, the non-coordinating nitrogen atom can participate in hydrogen bonding, further stabilizing the complex structure. pvpcollegepatoda.orgmdpi.com The choice between monodentate and bidentate coordination is influenced by several factors, including the steric bulk of the ligand and the nature of the metal and other coordinating ligands. mdpi.comresearchgate.net For example, sterically demanding N-aryl-2-aminopyridine ligands have been shown to favor monodentate coordination. mdpi.com

| Coordination Mode | Description | Key Factors |

| Bidentate (Chelating) | Both pyridyl and amine nitrogens bind to the metal center. pvpcollegepatoda.org | Formation of a stable 5-membered ring. rsc.org |

| Monodentate (Pyridyl N) | Only the pyridyl nitrogen coordinates to the metal. pvpcollegepatoda.orgmdpi.com | Steric hindrance, metal preference. mdpi.comresearchgate.net |

| Monodentate (Amine N) | Only the amine nitrogen coordinates to the metal (less common). pvpcollegepatoda.org | Steric inaccessibility of the pyridyl nitrogen. researchgate.net |

| Bridging | The ligand bridges two metal centers. | Can involve one or both nitrogen atoms. |

Evaluation of Steric and Electronic Factors Influencing Ligand-Metal Coordination

The coordination behavior of N-aryl-2-aminopyridine ligands is significantly influenced by both steric and electronic factors.

Electronic Factors: The electronic properties of substituents on the N-aryl-2-aminopyridine framework can modulate the electron density on the nitrogen donor atoms, thereby influencing the strength of the ligand-metal bond. Electron-donating groups enhance the basicity of the nitrogen atoms, leading to stronger coordination. Conversely, electron-withdrawing groups, such as the chloro group in this compound, can decrease the electron-donating ability of the ligand. These electronic modifications are crucial for fine-tuning the catalytic activity of the corresponding metal complexes. umn.edu For instance, the presence of fluorine functional groups has been shown to affect the coordination mode of Rh(III) catalysts. rsc.org

Formation of Metal Complexes

The ability of N-aryl-2-aminopyridine ligands to form stable complexes with a wide range of transition metals is a cornerstone of their utility.

Synthesis of Transition Metal Complexes with N-Aryl-2-aminopyridine Ligands

Complexes of N-aryl-2-aminopyridines have been synthesized with various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.orgresearchgate.netrsc.org The synthesis typically involves the reaction of the N-aryl-2-aminopyridine ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297) salt. rsc.orgias.ac.in These reactions can be carried out in a variety of solvents, and the resulting complexes can often be isolated as crystalline solids. ias.ac.innih.gov The stoichiometry of the reaction and the nature of the metal precursor can influence the final structure of the complex, leading to either monomeric or dimeric species. mdpi.com For example, the reaction of a bulky aminopyridine with FeBr₂ resulted in a dimeric complex, while the reaction with FeI₂ produced a monomeric complex. mdpi.com

| Metal | Typical Precursor | Resulting Complex Type |

| Palladium (Pd) | Pd(OAc)₂, PdCl₂(MeCN)₂ rsc.org | Monomeric, Dimeric |

| Rhodium (Rh) | [RhCpCl₂]₂ rsc.org | Monomeric |

| Iridium (Ir) | [IrCpCl₂]₂ | Monomeric |

| Iron (Fe) | FeCl₂, FeBr₂, FeI₂ mdpi.comnsf.gov | Dimeric, Monomeric mdpi.comnsf.gov |

| Copper (Cu) | Cu(OAc)₂, CuCl₂ rsc.orgias.ac.in | Monomeric, Dimeric rsc.orgias.ac.in |

| Zinc (Zn) | Zn(OAc)₂ ias.ac.in | Monomeric ias.ac.in |

Characterization of Coordination Geometries and Oxidation States

The coordination geometry and oxidation state of the metal center in N-aryl-2-aminopyridine complexes are critical determinants of their physical and chemical properties. These features are typically elucidated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Common coordination geometries observed for these complexes include square planar, tetrahedral, trigonal bipyramidal, and octahedral. mdpi.comnih.govyoutube.com The specific geometry is influenced by the coordination number of the metal, the nature of the ligand, and the electronic configuration of the metal ion. youtube.com For example, Cu(II) complexes with aminopyridine ligands have been observed to adopt square planar, square pyramidal, and octahedral geometries. nih.gov Iron(II) complexes with bulky aminopyridine ligands have been characterized with distorted trigonal pyramidal and tetrahedral geometries. mdpi.com

The oxidation state of the metal can vary, and in some cases, the ligand itself can be redox-active, participating in electron transfer processes. nih.gov This is particularly relevant in catalytic cycles where the metal center may shuttle between different oxidation states. rsc.org Electrochemical studies, such as cyclic voltammetry, are often employed to probe the redox behavior of these complexes. For instance, replacing a pyridyl donor with an amine in a Ru(II) complex was shown to significantly increase the electron density on the metal center. monash.edu

Applications in Catalysis

Metal complexes derived from N-aryl-2-aminopyridine ligands have emerged as versatile catalysts for a wide range of organic transformations. The directing group ability of the pyridine (B92270) nitrogen facilitates chelation-assisted C-H bond activation, a powerful strategy for the efficient and atom-economical construction of complex molecules. rsc.org

These catalysts have been successfully employed in various cross-coupling reactions, including C-H functionalization, annulation, and cyclization reactions. rsc.org For example, palladium-catalyzed annulation of N-aryl-2-aminopyridines with alkynes is a well-established method for the synthesis of N-pyridoindoles. rsc.org Rhodium(III)-catalyzed C-H functionalization and cyclization of these ligands with α,β-unsaturated aldehydes have been used to synthesize dihydroquinolinones. rsc.org

Furthermore, iron complexes of amino-pyridine ligands have shown activity in atom transfer radical polymerization (ATRP) of styrene. umn.edunsf.gov The catalytic activity can be tuned by modifying the steric and electronic properties of the aminopyridine ligand. umn.edunsf.gov For example, an iron complex with a sterically hindered t-butyl substituent on the amino carbon displayed higher ATRP activity compared to a complex with a less bulky ethyl group. nsf.gov

| Catalytic Reaction | Metal Catalyst | Product Type |

| C-H Alkenylation | Rhodium(III) rsc.org | Alkenylated N-aryl-2-aminopyridines rsc.org |

| Annulation with Alkynes | Palladium(II) rsc.org | N-pyridoindoles rsc.org |

| Annulation with Aldehydes | Rhodium(III) rsc.org | Dihydroquinolinones rsc.org |

| Atom Transfer Radical Polymerization | Iron(II) umn.edunsf.gov | Polystyrene umn.edunsf.gov |

| Henry Reaction | Zinc(II), Copper(II) ias.ac.in | Nitroaldol products ias.ac.in |

| Skeletal Rearrangement | Copper(I) acs.org | Chromeno[4,3-b]pyrroles acs.org |

Utilization of N-Aryl-2-aminopyridine-Metal Complexes in Diverse Organic Transformations

The metal complexes of N-aryl-2-aminopyridines and their analogs are valuable catalysts in a wide array of organic transformations. The inherent structure of these ligands, featuring a pyridyl nitrogen atom, allows them to act as effective directing groups. This facilitates the formation of stable chelate complexes with transition metals, enabling chelation-assisted C-H bond activation and subsequent functionalization. rsc.org This strategy has been successfully employed to construct a large number of N-heterocycles and other complex nitrogen-containing molecules through direct and atom-economical cross-coupling reactions. rsc.orgresearchgate.net A variety of transition metals, including palladium, rhodium, iron, cobalt, and copper, have been utilized to catalyze these transformations. rsc.org

Palladium-Catalyzed Reactions

Palladium complexes are among the most extensively used catalysts for transformations involving N-aryl-2-aminopyridines. They have proven effective in various annulation and cross-coupling reactions.

One significant application is in the synthesis of indole (B1671886) derivatives. For instance, Pd(II) catalysts have been employed in the annulation of N-aryl-2-aminopyridines with internal alkynes to produce N-(2-pyridyl)indoles. researchgate.net In a specific example, Zhou's group reported the synthesis of N-pyridoindoles by reacting N-aryl-2-aminopyridines with propargylic alcohols. rsc.org This reaction utilized a catalytic system of Pd(OAc)₂ with Cu(OAc)₂ as an oxidant and Ac-Gly-OH or xantphos (B1684198) as a ligand, achieving moderate to high yields. rsc.org

Palladium catalysis also enables the construction of other important heterocyclic scaffolds. The reaction of N-aryl-2-aminopyridines with 2-iodobenzoic acids in the presence of a catalytic amount of Pd(OAc)₂ can construct phenanthridinone structures in water as a green solvent. rsc.org Furthermore, N-aryl-2-aminopyridines can undergo palladium-catalyzed Suzuki coupling reactions with partners like phenylboronic acid to yield biaryl compounds, such as 2-amino-4-phenylpyridine.

| Metal Catalyst | Ligand/Substrate | Reaction Type | Reactants | Product | Yield | Reference |

| Pd(OAc)₂ | N-Aryl-2-aminopyridine | Annulation | Propargylic Alcohols | N-Pyridoindoles | 30-82% | rsc.org |

| Pd(OAc)₂ | N-Aryl-2-aminopyridine | Annulation | 2-Iodobenzoic Acids | Phenanthridinones | - | rsc.org |

| Pd(II) Catalyst | N-Aryl-2-aminopyridine | Annulation | Internal Alkynes | N-(2-pyridyl)indoles | Good | researchgate.net |

| Palladium Catalyst | 4-Amino-2-chloropyridine | Suzuki Coupling | Phenylboronic Acid | 2-Amino-4-phenylpyridine | - |

Rhodium-Catalyzed Reactions

Rhodium catalysts have also been instrumental in the functionalization of N-aryl-2-aminopyridines. Rh(III) complexes, in particular, have been shown to catalyze the annulation of these substrates with sulfoxonium ylides to provide indoles in excellent yields. rsc.org The only byproducts of this efficient reaction are DMSO and water. rsc.org

Another notable rhodium-catalyzed transformation is the regioselective C-H carboxymethylation of N-aryl-2-aminopyridines. rsc.org This reaction proceeds with vinylene carbonate in the presence of a rhodium catalyst, demonstrating high selectivity. It was observed that other metal catalysts, such as those based on ruthenium and iridium, were not effective for this specific transformation. rsc.org

| Metal Catalyst | Ligand/Substrate | Reaction Type | Reactants | Product | Yield | Reference |

| Rh(III) Catalyst | N-Aryl-2-aminopyridine | Annulation | Sulfoxonium Ylides | Indoles | Excellent | rsc.org |

| Rh(III) Catalyst | N-Aryl-2-aminopyridine | Annulation | Propargylic Amines | Indoles | - | rsc.org |

| Rhodium Catalyst | N-Aryl-2-aminopyridine | C-H Carboxymethylation | Vinylene Carbonate | Carboxymethylated products | - | rsc.org |

Iron-Catalyzed Polymerization

The utility of N-aryl-2-aminopyridine metal complexes extends to polymerization reactions. Iron(II) complexes bearing amino-pyridine ligands have been successfully used as catalysts for Atom Transfer Radical Polymerization (ATRP). nsf.govumn.edu These base metal catalysts offer a cost-effective and less toxic alternative to more traditional systems. nsf.gov

In a study involving the bulk polymerization of styrene, dimeric iron(II) complexes of the type {[2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂}₂ were evaluated. nsf.gov The results indicated that these complexes effectively catalyze the polymerization at elevated temperatures (120 °C). nsf.govumn.edu Notably, the steric and electronic properties of the ligand had a significant impact on catalytic activity. A complex with a bulkier t-butyl substituent on the amino carbon displayed a higher polymerization rate constant compared to one with an ethyl group, suggesting that ligand optimization is crucial for developing more efficient iron-based ATRP catalysts. nsf.govumn.edu

| Metal Catalyst | Ligand/Substrate | Reaction Type | Monomer | kobs (h⁻¹) | Reference |

| {[2-[(2,6-Me₂-C₆H₃)NHCH(t-Bu)]C₅H₄N]FeCl₂}₂ | N-((2,6-dimethylphenyl)amino)methyl-pyridine derivative | ATRP | Styrene | 0.31 | nsf.govumn.edu |

| {[2-[(2,6-Me₂-C₆H₃)NHCH(Et)]C₅H₄N]FeCl₂}₂ | N-((2,6-dimethylphenyl)amino)ethyl-pyridine derivative | ATRP | Styrene | 0.10 | nsf.govumn.edu |

Applications of Other Metal Complexes

Besides palladium, rhodium, and iron, complexes of other transition metals with N-aryl-2-aminopyridine ligands are also catalytically active.

Cobalt: Cobalt-catalyzed annulation of sp² C-H bonds with internal alkynes has been reported using N-iminopyridinium ylides as monodentate directing groups. nih.gov

Group IV Metals (Ti, Zr, Hf): Early transition metal complexes of titanium, zirconium, and hafnium containing aminopyridinato ligands have been developed for olefin polymerization. vot.plresearchgate.net When activated with methylaluminoxane (B55162) (MAO), many of these complexes show good catalytic activities for ethylene (B1197577) polymerization, producing high-molecular-weight polymers. researchgate.net

Copper, Ruthenium, and Iridium: These metals have also been involved in various cyclization and functionalization reactions utilizing N-aryl-2-aminopyridines, highlighting the broad utility of this ligand class in transition metal catalysis. rsc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and its application to N-Phenyl-4-chloropyridine-2-amine is no exception. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecular framework.

Application of 1D and 2D NMR for Comprehensive Structural Assignment and Isomeric Differentiation

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons on the phenyl and pyridine (B92270) rings. For instance, in a related compound, N-benzylidene-4-chloropyridin-2-amine, the pyridine proton (Py-H) appears as a doublet at 8.60 ppm, while the azomethine proton (CH=N) is observed as a singlet at 8.10 ppm. researchgate.net The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.21-7.50 ppm. researchgate.net

To definitively assign these proton signals and to determine the carbon skeleton, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments establish proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the pyridine and phenyl rings. HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. HMBC, on the other hand, reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure and differentiating between potential isomers.

Table 1: Representative ¹H NMR Chemical Shifts for a Derivative of this compound Note: Data is for the related compound N-benzylidene-4-chloropyridin-2-amine as a reference.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Py-H | 8.60 | d |

| CH=N | 8.10 | s |

| Ar-H | 7.50 | d |

| Py-H | 7.42 | s |

| Py-H | 7.40 | d |

Elucidation of Conformational Dynamics via Variable-Temperature NMR

The bond between the nitrogen atom of the amine group and the phenyl ring in this compound allows for rotational freedom, leading to different conformational isomers. Variable-Temperature NMR (VT-NMR) is a powerful technique to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the rotation around the C-N bond is fast on the NMR timescale, the signals for the ortho and meta protons of the phenyl ring may appear as single, averaged peaks. As the temperature is lowered, the rotation slows down, and these protons may become chemically non-equivalent, leading to the broadening and eventual splitting of the signals into distinct resonances for each proton. The temperature at which these signals coalesce can be used to calculate the energy barrier for this rotation, providing valuable information about the conformational flexibility of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information about the functional groups and vibrational modes within the this compound molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of its key functional groups. The aromatic C-H stretching vibrations are typically observed around 3051-3078 cm⁻¹. researchgate.net The C=C stretching vibrations within the aromatic rings give rise to absorptions in the region of 1454-1463 cm⁻¹. researchgate.net A crucial band for identification is the C-Cl stretching vibration, which is found in the range of 703-788 cm⁻¹. researchgate.net For Schiff base derivatives of 2-amino-4-chloropyridine (B16104), a strong band corresponding to the imine (HC=N) stretch appears between 1641 and 1680 cm⁻¹. researchgate.net

Table 2: Key FT-IR Absorption Bands for Derivatives of this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3019 - 3078 |

| Imine C=N Stretch | 1641 - 1680 |

| Aromatic C=C Stretch | 1454 - 1471 |

| C-Cl Stretch | 703 - 788 |

Raman Spectroscopy for Molecular Vibrational Modes and Structural Information

Raman spectroscopy provides complementary data to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of related aminopyridine compounds has been studied and can be used as a reference. nih.govspectrabase.com For instance, in 4-amino-2-chloropyridine, Raman spectra have been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.govspectrabase.com The analysis of the Raman spectrum of this compound would reveal characteristic scattering peaks for the pyridine and phenyl ring breathing modes, as well as the C-Cl stretch, further confirming the molecular structure. In some cases, theoretical calculations using methods like Density Functional Theory (DFT) are employed to simulate the vibrational spectra and aid in the assignment of the observed experimental bands. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of this compound. Using techniques like Electrospray Ionization (ESI), the mass-to-charge ratio (m/z) of the molecular ion can be accurately measured. For example, the ESI-MS of a Schiff base derivative of 2-amino-4-chloropyridine showed a molecular ion peak at m/z 216.67, confirming its molecular weight. researchgate.net The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the molecule at its weakest bonds results in characteristic fragment ions. Analyzing these fragments helps to deduce the connectivity of the different parts of the molecule, such as the phenyl group, the amine linker, and the chloropyridine ring, thus corroborating the structure determined by NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, the empirical formula is C₁₁H₉ClN₂. nih.gov HRMS analysis, typically using an electrospray ionization (ESI) source, would measure the mass of the protonated molecule, [M+H]⁺.

The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical and Expected HRMS Data for this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z in ESI-HRMS (+) |

|---|---|---|---|

| Neutral Molecule | C₁₁H₉³⁵ClN₂ | 204.0454 | - |

| Protonated Molecule | [C₁₁H₁₀³⁵ClN₂]⁺ | 205.0532 | 205.0532 |

| Neutral Molecule (³⁷Cl Isotope) | C₁₁H₉³⁷ClN₂ | 206.0425 | - |

| Protonated Molecule (³⁷Cl Isotope) | [C₁₁H₁₀³⁷ClN₂]⁺ | 207.0503 | 207.0503 |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be clearly resolved in the spectrum, with a peak for the [M+H]⁺ ion containing ³⁷Cl appearing at two mass units higher and at roughly one-third the intensity of the ³⁵Cl-containing peak. This pattern serves as an additional layer of confirmation for the presence of a chlorine atom in the molecule.

Fragmentation Pathway Analysis for Structural Elucidation

Mass spectrometry, particularly when performed in tandem (MS/MS or MSⁿ), provides invaluable structural information through the analysis of fragmentation patterns. nih.gov By inducing fragmentation of the parent ion (e.g., the [M+H]⁺ ion at m/z 205.05) through methods like collision-induced dissociation (CID), a unique fragmentation fingerprint is generated that helps to piece together the molecule's structure. nih.gov

For this compound, key fragmentation pathways can be predicted based on the strengths of its chemical bonds and the stability of the resulting fragments:

Loss of Chlorine: A common fragmentation for chlorinated compounds is the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl).

Cleavage of the Phenyl Group: The C-N bond connecting the phenyl ring to the aminopyridine core could cleave, leading to the loss of a phenyl radical (•C₆H₅) or aniline (B41778) (C₆H₅NH₂).

Pyridine Ring Fission: At higher collision energies, the pyridine ring itself can undergo cleavage, resulting in smaller charged fragments.

Table 2: Predicted Fragmentation Ions of this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion | Fragment Formula | Loss | Predicted Fragment m/z |

|---|---|---|---|---|

| 205.05 | [M+H - Cl]⁺ | [C₁₁H₉N₂]⁺ | Chlorine radical (•Cl) | 170.08 |

| 205.05 | [M+H - C₆H₅]⁺ | [C₅H₅ClN]⁺ | Phenyl radical (•C₆H₅) | 128.01 |

| 205.05 | [M+H - C₆H₆]⁺ | [C₅H₄ClN]⁺ | Benzene (C₆H₆) | 127.00 |

The identification of these specific fragment ions allows for the confirmation of the connectivity between the phenyl group and the 4-chloropyridine-2-amine moiety.

X-ray Diffraction Studies

X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, provides insight into the expected molecular geometry. aalto.firesearchgate.net Single crystal X-ray diffraction (SCXRD) analysis would provide precise bond lengths, bond angles, and torsion angles.

Key structural features that would be determined include:

Planarity: The planarity of the pyridine and phenyl rings.

Torsion Angle: The dihedral (torsion) angle between the plane of the phenyl ring and the plane of the pyridine ring. This angle is influenced by steric hindrance from the substituents and intramolecular hydrogen bonding. In related N-phenylamide structures, this angle can vary significantly. nih.gov

Bond Lengths and Angles: Confirmation of the C-Cl, C-N, and aromatic C-C bond lengths, which can be compared to standard values to reveal electronic effects within the molecule.

Table 3: Representative Crystallographic Data for an Analogous Aminopyridine Derivative (Data based on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 9.421(3) |

| b (Å) | 27.617(6) |

| c (Å) | 12.501(4) |

| β (°) | 96.48(2) |

| Volume (ų) | 3232.8(16) |

| Z | 8 |

This data illustrates the type of detailed information obtained from an SCXRD experiment, forming the basis for a complete understanding of the molecule's solid-state conformation. growingscience.commdpi.comresearchgate.net

Investigation of Supramolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org For this compound, the primary interactions expected to direct the crystal packing are:

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor, while the pyridine ring nitrogen is a potential hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded dimers or chains, which are common motifs in related structures. aalto.finih.gov

Halogen Bonding: The chlorine atom can act as a Lewis acid and interact with Lewis bases (like the nitrogen atoms), although this is generally a weaker interaction compared to hydrogen bonding.

Understanding these supramolecular assemblies is crucial as they influence key physical properties of the material, such as melting point and solubility. nih.gov

Spectroscopic Techniques for Investigating Reaction Mechanisms

Investigating the mechanism of a chemical reaction, such as the synthesis of this compound, can be achieved using in situ spectroscopic methods.

In situ Spectroscopic Monitoring of Reaction Progress

In situ (in the reaction mixture) spectroscopy allows for the real-time monitoring of a reaction without the need for sampling and quenching. Techniques like in situ Fourier-transform infrared (FT-IR) spectroscopy (e.g., ReactIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products as a function of time.

For a typical synthesis of this compound, likely a palladium-catalyzed Buchwald-Hartwig amination between 2,4-dichloropyridine (B17371) and aniline, one could:

Monitor Reactant Consumption: Track the disappearance of the characteristic vibrational bands (in IR) or resonance signals (in NMR) of the starting materials.

Observe Product Formation: Watch the growth of new peaks corresponding to the this compound product.

Identify Intermediates: Potentially detect transient catalytic intermediates, providing direct evidence for the proposed reaction mechanism.

This data is invaluable for reaction optimization, allowing for the fine-tuning of parameters like temperature, catalyst loading, and reaction time to maximize yield and minimize impurities. While specific studies on this compound are not prevalent, the methodology is widely applied in process chemistry for developing robust synthetic routes. researchgate.net

Isotope Labeling Studies for Mechanistic Insights

While specific isotope labeling studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of such investigations can be thoroughly understood through mechanistic studies of related reactions, particularly the Buchwald-Hartwig amination, which is a primary method for its synthesis. Isotope labeling is a powerful tool used to elucidate reaction mechanisms, track the fate of atoms, and determine the rate-limiting steps of a chemical transformation. For a molecule like this compound, isotopic labeling could be employed to study the C-N bond formation mechanism by labeling either the carbon atom of the chloropyridine ring or the nitrogen atom of the amine.

A key application of isotope labeling in mechanistic studies is the determination of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. This effect is particularly useful for determining whether a specific bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.

In the context of the synthesis of this compound via a Buchwald-Hartwig amination, a ¹³C KIE study could provide insight into the oxidative addition step. The accepted mechanism for this palladium-catalyzed reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. nih.govwikipedia.org

Research on the Buchwald-Hartwig amination has utilized intramolecular ¹³C KIEs to probe the mechanism. nih.gov By using a symmetric reactant with two identical reaction sites, the KIE can be determined with high precision. These studies have shown that the oxidative addition of the aryl chloride to the palladium complex is the first irreversible step and likely the rate-determining step in the catalytic cycle. nih.gov The magnitude of the KIE can vary depending on the halide, with larger effects observed for heavier halogens.

Below is a table summarizing representative kinetic isotope effects for the Buchwald-Hartwig amination with different aryl halides, which illustrates the type of data that would be obtained in a study of this compound synthesis.

Table 1: Representative Kinetic Isotope Effects (KIE) in Buchwald-Hartwig Amination

| Aryl Halide (Ar-X) | Isotope Pair | KIE (k¹²/k¹³) | Implication for Rate-Determining Step | Reference |

|---|---|---|---|---|

| Aryl Bromide | ¹²C/¹³C | 1.0246 ± 0.0007 | C-Br bond cleavage is part of the rate-determining step. | nih.gov |

| Aryl Chloride | ¹²C/¹³C | 1.0118 ± 0.0011 | C-Cl bond cleavage is part of the rate-determining step. | nih.gov |

Another powerful approach for mechanistic elucidation would be the use of ¹⁵N labeling. Recent advancements have provided general methods for the ¹⁵N-labeling of pyridines through a ring-opening and ring-closing strategy involving Zincke imine intermediates. nih.govresearchgate.netchemrxiv.org This process allows for the conversion of ¹⁴N-pyridines into their ¹⁵N-isotopologs with high efficiency using commercially available ¹⁵NH₄Cl. nih.gov Such a strategy could be applied to the 4-chloropyridine-2-amine precursor or the final product itself to probe the dynamics of the pyridine nitrogen.

The high isotopic incorporation achieved through this method makes it a valuable tool for detailed mechanistic and metabolic studies. nih.govchemrxiv.org

Table 2: Examples of ¹⁵N-Labeling of Substituted Pyridines via Zincke Intermediates

| Substituted Pyridine | ¹⁵N Isotopic Enrichment (%) | Reference |

|---|---|---|

| 4-Methoxypyridine | >95% | nih.gov |

| 3-Methylpyridine | >95% | nih.gov |

| 2-Phenylpyridine | >95% | nih.gov |

By combining ¹³C KIE studies on the chloropyridine backbone with ¹⁵N labeling of the amine or the pyridine ring, a comprehensive mechanistic picture of the formation of this compound could be developed. These studies would provide definitive evidence for the bond-forming and bond-breaking steps, thereby confirming the operative catalytic cycle.

Theoretical and Computational Investigations of N Phenyl 4 Chloropyridine 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods allow for a detailed analysis of the molecule's electronic structure, which is fundamental to its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) has become a standard method for predicting the electronic structure and properties of molecules like N-Phenyl-4-chloropyridine-2-amine. By solving the Kohn-Sham equations, DFT provides information about the molecule's geometry, electronic energy, and orbital distributions.

The stability of this compound can be assessed by calculating its total electronic energy and comparing it to that of its isomers or related compounds. The planarity of the pyridine (B92270) and phenyl rings and the dihedral angle between them are critical factors influencing stability. For similar 2-aminopyridine (B139424) derivatives, DFT calculations have shown that non-planar structures are often energetically favored. nih.gov

Reactivity can be predicted by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For many organic molecules, DFT calculations provide reliable predictions of these orbital energies. researchgate.net

Furthermore, DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Table 1: Illustrative DFT-Calculated Properties for a Substituted 2-Aminopyridine Analogue *

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -850 Hartree |

Computational Studies of Reaction Mechanisms, Transition States, and Energy Profiles

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, a likely pathway is the Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) with aniline (B41778). DFT calculations can be employed to model the entire reaction pathway, including the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, an energy profile for the reaction can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. For the Buchwald-Hartwig reaction, key steps include oxidative addition, amine coordination, deprotonation, and reductive elimination. Computational studies on similar systems have provided detailed insights into the energetics of these steps and the influence of ligands and substrates on the reaction efficiency. nih.gov

The geometry of the transition states provides valuable information about the bond-making and bond-breaking processes. For instance, in the reductive elimination step that forms the C-N bond, the calculated transition state geometry would show the partial formation of the new bond between the pyridine carbon and the amine nitrogen.

Table 2: Illustrative Energy Profile Data for a Buchwald-Hartwig Amination Step *

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Oxidative Adduct | -15.2 |

| Transition State 1 | +10.5 |

| Intermediate | -5.8 |

| Transition State 2 | +22.1 |

| Products | -25.0 |

*This table presents hypothetical but representative energy values for a single step in a cross-coupling reaction to illustrate the type of data obtained from computational studies. Specific data for this compound synthesis is not available in the searched literature.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Simulation of Conformational Behavior and Intermolecular Interactions

The conformational flexibility of this compound is primarily determined by the rotation around the C-N bond connecting the phenyl and pyridine rings. MD simulations can be used to explore the potential energy surface associated with this rotation and to identify the most stable conformations. The simulations can also reveal the time scales of conformational changes.

In a condensed phase (solution or solid-state), intermolecular interactions play a significant role in determining the properties of the compound. MD simulations can model these interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions. For this compound, potential hydrogen bonding between the amino group of one molecule and the nitrogen atom of the pyridine ring of another could be investigated. Such interactions can lead to the formation of dimers or larger aggregates. nih.gov

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. By comparing the calculated chemical shifts with experimental data, the structure of a molecule can be confirmed. For complex molecules, computational prediction of NMR spectra can be essential for assigning the signals to specific nuclei. ruc.dk

Similarly, computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculation of the second derivatives of the energy with respect to the atomic positions yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects, and thus are often scaled by an empirical factor to improve agreement with experiment. The analysis of the vibrational modes associated with each frequency aids in the assignment of the experimental spectrum. chemspider.com

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Substituted 2-Aminopyridine Analogue *

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm, aromatic) | 7.2 - 8.1 | 7.0 - 7.9 |

| ¹³C NMR Chemical Shift (ppm, aromatic) | 110 - 155 | 108 - 152 |

| N-H Stretch Vibrational Frequency (cm⁻¹) | 3450 | 3420 |

| C-Cl Stretch Vibrational Frequency (cm⁻¹) | 750 | 735 |

*This table provides representative data for analogous compounds to demonstrate the typical agreement between calculated and experimental spectroscopic values. Specific data for this compound is not available in the searched literature.

Advanced Methodological Developments in N Phenyl 4 Chloropyridine 2 Amine Chemistry

Green Chemistry Approaches in Synthesis

The principles of green chemistry have been increasingly applied to the synthesis of N-Phenyl-4-chloropyridine-2-amine and related compounds. The focus is on reducing the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acsgcipr.org Traditional palladium-catalyzed aminations often utilize high-impact solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) at elevated temperatures. acsgcipr.orgnih.gov The shift towards more sustainable methods is a critical area of development. nih.gov

A significant advancement in the green synthesis of aminopyridines involves replacing hazardous organic solvents with more environmentally friendly alternatives. nih.gov Research has demonstrated the viability of bio-derived solvents and aqueous media for palladium-catalyzed aminations. nih.gov For instance, water has been successfully used as a solvent for the amination of various heteroaryl chlorides, sometimes even enabling the reaction to proceed without a palladium catalyst through a nucleophilic aromatic substitution (SNAr) mechanism, particularly with activated substrates. researchgate.netnih.gov The use of potassium fluoride (B91410) as a base in water presents a greener alternative to organic bases or alkoxides. nih.gov

Recent studies have explored a range of greener solvents for Buchwald-Hartwig couplings. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), methyl tert-butyl ether (MTBE), and cyclopentyl methyl ether (CPME) have been identified as preferable alternatives to traditional solvents like DME. nsf.gov Notably, 2-MeTHF has been shown to provide superior reactivity and kinetic profiles in some cases. nsf.gov Other bio-based solvents like eucalyptol (B1671775) have also been investigated as viable, non-toxic, and recyclable media for amination reactions. nih.gov The use of simple inorganic bases, such as potassium carbonate, is also preferred over organic amine bases or metal alkoxides to improve the environmental profile of the process. acsgcipr.org

| Component Type | Conventional Reagent | Green Alternative | Rationale/Advantage | Reference |

|---|---|---|---|---|

| Solvent | 1,4-Dioxane, Toluene, DME | Water, 2-MeTHF, MTBE, Eucalyptol, CPME | Reduced toxicity, improved safety, biodegradability, and potential for recycling. nsf.gov | nih.govnih.govnsf.gov |

| Base | Sodium tert-butoxide, Organic Amines | Potassium Carbonate (K₂CO₃), Potassium Fluoride (KF) | Milder, less hazardous, and more environmentally acceptable. | acsgcipr.orgnih.gov |

| Reaction Media | Homogeneous Organic Solvent | Aqueous Micellar Media | Allows for reduced palladium loadings and catalyst recycling. nih.gov | nih.govrsc.org |

Process Intensification and Scalable Synthesis

For the industrial production of this compound, process intensification and scalability are paramount. This involves developing synthetic routes that are not only high-yielding but also safe, cost-effective, and readily transferable to large-scale manufacturing. A robust methodology for the synthesis of 4-chloro-N-phenylpyridin-2-amines from 2,4-dichloropyridine (B17371) has been developed that is effective on a 0.25 mole scale, demonstrating its potential for scalability. researchgate.net

Continuous flow chemistry is emerging as a powerful technology for the manufacturing of active pharmaceutical ingredients (APIs) and fine chemicals. rsc.orgresearchgate.net Compared to traditional batch processing, flow chemistry offers enhanced safety, particularly when handling hazardous reagents, improved heat and mass transfer, and greater process control, which often leads to higher yields and purity. researchgate.netnih.gov

While a specific continuous flow process for this compound has not been detailed in the literature, the principles are highly applicable. The synthesis would involve pumping streams of the reactants (e.g., 2,4-dichloropyridine and aniline), a palladium catalyst, a ligand, and a base through a heated reactor coil or packed bed. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, enabling rapid optimization and consistent product quality. The ability to telescope multiple reaction steps, such as the initial amination followed by a subsequent coupling reaction, without intermediate workup is a significant advantage of flow chemistry. researchgate.net

| Parameter | Description | Impact on Synthesis | Reference |

|---|---|---|---|

| Flow Rate | The rate at which reactant solutions are pumped through the reactor. | Determines residence time and reactor throughput. | nih.gov |

| Residence Time | The average time reactants spend in the reactor. Controlled by reactor volume and flow rate. | Crucial for achieving complete conversion. Insufficient time leads to incomplete reaction, while excessive time can cause side reactions. | nih.gov |

| Temperature | The temperature of the reactor. | Significantly affects reaction kinetics. Precise control prevents byproduct formation and decomposition. | researchgate.net |

| Pressure | The pressure within the reactor, often controlled by a back-pressure regulator. | Allows for heating solvents above their atmospheric boiling points, accelerating reactions. Can also keep gaseous reagents like ammonia (B1221849) in the liquid phase. researchgate.net | researchgate.net |

| Stoichiometry | The molar ratio of reactants. | Can be finely tuned to maximize yield and minimize unreacted starting materials. | whiterose.ac.uk |

| Catalyst Loading | The concentration of the catalyst in the reaction mixture. | Optimized to ensure efficient conversion while minimizing cost and potential metal contamination of the product. | nih.gov |

Catalyst Design and Optimization

The success of the Buchwald-Hartwig amination for synthesizing this compound hinges on the performance of the palladium catalyst system. The choice of palladium precursor and, more importantly, the phosphine (B1218219) ligand, is critical for achieving high activity and selectivity. acsgcipr.orgnih.gov

The key challenge in the synthesis of this compound from 2,4-dichloropyridine is achieving regioselectivity. The C2 and C4 positions on the pyridine (B92270) ring have different reactivities, and selective amination at the C2 position is desired. Research has shown that a highly regioselective Buchwald-Hartwig amination at the C2 position of 2,4-dichloropyridine can be achieved with a range of anilines. researchgate.net

This selectivity is controlled by the catalyst system. The combination of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a carefully chosen phosphine ligand is essential. Bulky, electron-rich dialkylbiarylphosphine ligands, a class of ligands developed by the Buchwald group, are highly effective. mit.edumit.edu For the selective amination of dichloropyridines, Josiphos-type ligands, which are bulky and chelating, have also proven to be highly active and robust. nih.gov The chelation provided by these ligands can prevent displacement by the basic pyridine nitrogen, thus improving catalyst stability and turnover numbers. nih.gov The rational design of these ligands involves tuning their steric and electronic properties to favor oxidative addition at the desired C-Cl bond and facilitate the subsequent reductive elimination to form the C-N bond. mit.educam.ac.uk For example, the use of a palladium catalyst with the Josiphos ligand CyPFtBu has been shown to be effective for the amination of chloropyridines with high efficiency. nih.gov

| Reactants | Palladium Source | Ligand | Base | Solvent | Temperature | Yield | Selectivity (C2:C4) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyridine + Aniline (B41778) | Pd₂(dba)₃ | Josiphos-type ligand | NaOtBu | Toluene | 100 °C | High | Highly regioselective for C2 | researchgate.net |

| 2,4-Dichloropyridine + Benzophenone Imine | Pd(OAc)₂ or Pd₂(dba)₃ | CyPFtBu (Josiphos) | Not specified | Not specified | Not specified | High | Not specified | nih.gov |

| 2,4-Dichloropyrimidine + Arylamines | Pd(0) | Dialkylbiarylphosphine | Not specified | Not specified | Not specified | High | Regioselective for C2 | mit.edu |

Table of Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₁₁H₉ClN₂ | Target compound of synthesis |

| 2,4-Dichloropyridine | C₅H₃Cl₂N | Starting material |

| Aniline | C₆H₇N | Reactant |

| 1,4-Dioxane | C₄H₈O₂ | Conventional solvent |

| Dimethoxyethane (DME) | C₄H₁₀O₂ | Conventional solvent |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | Green solvent |

| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | Green solvent |

| Cyclopentyl methyl ether (CPME) | C₆H₁₂O | Green solvent |

| Eucalyptol | C₁₀H₁₈O | Green solvent |

| Potassium Carbonate | K₂CO₃ | Green base |

| Potassium Fluoride | KF | Green base |

| Sodium tert-butoxide | C₄H₉NaO | Conventional base |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | Palladium precatalyst |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | C₄H₆O₄Pd | Palladium precatalyst |

| CyPFtBu (Josiphos ligand) | C₃₃H₄₈FeP₂ | Phosphine ligand |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Phenyl-4-chloropyridine-2-amine, and how can reaction conditions be optimized for purity?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution, where a chloropyridine derivative reacts with aniline under alkaline conditions. For example, substituting 4-chloro-2-aminopyridine with phenyl groups in the presence of a base like K₂CO₃ at 80–100°C . Purification via column chromatography or recrystallization improves purity. Optimization includes adjusting solvent polarity (e.g., DMF vs. ethanol) and reaction time to minimize side products like dehalogenated byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography, refined using programs like SHELXL , resolves bond lengths and angles. For example, dihedral angles between aromatic rings in similar compounds are typically 12–86°, as seen in pyrimidine derivatives . IR spectroscopy identifies functional groups like C-Cl (600–800 cm⁻¹) and N-H stretches.

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., residual aniline) and dehalogenated products. Thin-Layer Chromatography (TLC) monitors reaction progress, while High-Performance Liquid Chromatography (HPLC) quantifies impurities. Recrystallization in ethanol/water mixtures removes polar byproducts. For non-polar impurities, silica gel chromatography with hexane/ethyl acetate gradients is effective .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Validate computational models (e.g., density functional theory, DFT ) by comparing calculated vs. experimental NMR chemical shifts. For example, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set can predict electronic properties, but implicit solvent models (e.g., PCM) improve accuracy. If crystal structure data is available, use it as a reference geometry for computations .

Q. What challenges arise in resolving hydrogen bonding and molecular conformation in crystal structures of this compound derivatives?

- Methodological Answer : Weak intermolecular interactions (e.g., C–H⋯π, C–H⋯O) complicate refinement. SHELXL’s restraints for hydrogen bonds and anisotropic displacement parameters improve accuracy . For example, intramolecular N–H⋯N hydrogen bonds in pyrimidine analogs form six-membered rings, stabilizing conformation . Synchrotron X-ray sources enhance resolution for low-electron-density atoms like chlorine.

Q. How can reaction conditions be tailored to improve yield in multi-step syntheses involving this compound?

- Methodological Answer : Use Design of Experiments (DoE) to optimize variables like temperature, catalyst loading, and solvent. For instance, substituting iron powder with catalytic hydrogenation (Pd/C, H₂) in reduction steps minimizes acidic waste . Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps. For acid-sensitive intermediates, replace HCl with milder acids (e.g., acetic acid).

Q. What strategies are effective in analyzing electronic properties and reactivity of this compound for drug design?

- Methodological Answer : Frontier Molecular Orbital (FMO) analysis via DFT predicts electrophilic/nucleophilic sites. For example, the chloropyridine ring’s LUMO often localizes on the chlorine atom, making it reactive toward nucleophilic substitution. Docking studies with target proteins (e.g., kinases) require molecular dynamics simulations to account for ligand flexibility . Solvent-accessible surface area (SASA) calculations assess binding affinity.

Data Contradiction Analysis

Q. How should researchers address conflicting data between spectroscopic results and crystallographic findings?

- Methodological Answer : Contrast NMR-derived solution-phase conformations with X-ray solid-state structures. For example, rotational barriers in solution may lead to averaged NMR signals, while X-ray captures static conformations. Variable-Temperature NMR or NOESY experiments detect dynamic processes. If crystallography shows planar geometry but NMR suggests non-planarity, consider polymorphism or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.